9,9-Dimethyl-7-phenyl-8,10-dihydrobenzo[a]acridin-7-ium-11-one;bromide
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Overview
Description
9,9-Dimethyl-7-phenyl-8,10-dihydrobenzo[a]acridin-7-ium-11-one;bromide is a complex organic compound that belongs to the acridine family. Acridine derivatives have been extensively studied due to their wide range of applications in pharmacology, material sciences, and photophysics
Preparation Methods
The synthesis of 9,9-Dimethyl-7-phenyl-8,10-dihydrobenzo[a]acridin-7-ium-11-one;bromide typically involves the fusion of 9,9-dimethyl-9,10-dihydroacridine with an additional phenyl moiety . The reaction conditions often include the use of strong acids or bases to facilitate the formation of the acridine core. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while reduction may yield hydroquinone derivatives .
Scientific Research Applications
9,9-Dimethyl-7-phenyl-8,10-dihydrobenzo[a]acridin-7-ium-11-one;bromide has several scientific research applications. In chemistry, it is used as a chromophore for designing deep-blue narrow-band emission emitters for organic light-emitting diodes (OLEDs) . In biology and medicine, acridine derivatives are known for their DNA intercalation properties, making them useful in cancer treatment and as potential anti-Alzheimer’s agents . The compound also finds applications in material sciences, particularly in the development of luminescent materials .
Mechanism of Action
The mechanism of action of 9,9-Dimethyl-7-phenyl-8,10-dihydrobenzo[a]acridin-7-ium-11-one;bromide involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA and related enzymes, leading to various biological effects . The compound targets DNA and interferes with processes such as replication and transcription, which are crucial for cell survival and proliferation .
Comparison with Similar Compounds
Similar compounds to 9,9-Dimethyl-7-phenyl-8,10-dihydrobenzo[a]acridin-7-ium-11-one;bromide include other acridine derivatives like 9,9-dimethyl-9,10-dihydroacridine and 12,12-dimethyl-7,12-dihydrobenzo[a]acridine . These compounds share structural similarities but differ in their specific functional groups and applications. For instance, 12,12-dimethyl-7,12-dihydrobenzo[a]acridine is used as a deep-blue emitting chromophore for OLEDs, highlighting its unique photophysical properties .
Properties
IUPAC Name |
9,9-dimethyl-7-phenyl-8,10-dihydrobenzo[a]acridin-7-ium-11-one;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22NO.BrH/c1-25(2)15-23-21(24(27)16-25)14-20-19-11-7-6-8-17(19)12-13-22(20)26(23)18-9-4-3-5-10-18;/h3-14H,15-16H2,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNRPONJPDTXES-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C3C(=[N+]2C4=CC=CC=C4)C=CC5=CC=CC=C53)C(=O)C1)C.[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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